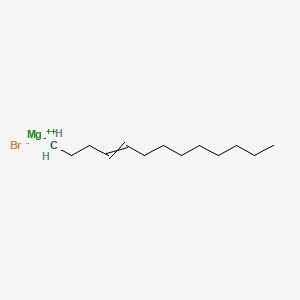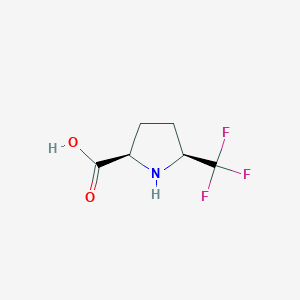
magnesium;tridec-4-ene;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;tridec-4-ene;bromide is an organometallic compound that belongs to the class of Grignard reagents. These compounds are characterized by the presence of a carbon-magnesium bond and are widely used in organic synthesis for forming carbon-carbon bonds. The compound is typically represented as RMgX, where R is an organic group (in this case, tridec-4-ene) and X is a halogen (bromide).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of magnesium;tridec-4-ene;bromide involves the reaction of tridec-4-ene bromide with magnesium metal in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere to prevent the reaction of magnesium with moisture or oxygen. The general reaction can be represented as:
Tridec-4-ene bromide+Mg→this compound
Industrial Production Methods
Industrial production of Grignard reagents, including this compound, often involves the use of activated magnesium to enhance the reaction rate. Methods such as sonication or the addition of small amounts of iodine can be used to activate the magnesium metal .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;tridec-4-ene;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution: Can participate in substitution reactions with halides.
Reduction: Acts as a reducing agent in certain reactions.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, esters, and carbon dioxide. The reactions are typically carried out in anhydrous ether solvents under inert conditions to prevent hydrolysis .
Major Products Formed
Alcohols: Formed from the reaction with aldehydes and ketones.
Carboxylic Acids: Formed from the reaction with carbon dioxide.
Tertiary Alcohols: Formed from the reaction with esters and acid chlorides.
Applications De Recherche Scientifique
Magnesium;tridec-4-ene;bromide is used in various scientific research applications, including:
Organic Synthesis: Widely used in the formation of carbon-carbon bonds.
Polymer Chemistry: Acts as an initiator in the polymerization of certain monomers.
Material Science: Used in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of magnesium;tridec-4-ene;bromide involves the nucleophilic addition of the carbon-magnesium bond to electrophilic centers, such as carbonyl groups. This reaction proceeds through the formation of a tetrahedral intermediate, which upon hydrolysis, yields the final product (e.g., alcohol). The compound can also act as a base, deprotonating acidic hydrogen atoms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium;ethyl;bromide
- Magnesium;phenyl;bromide
- Magnesium;methyl;bromide
Uniqueness
Magnesium;tridec-4-ene;bromide is unique due to its specific organic group (tridec-4-ene), which imparts distinct reactivity and selectivity in organic synthesis. Compared to other Grignard reagents, it may offer different steric and electronic properties, making it suitable for specific synthetic applications .
Propriétés
Numéro CAS |
656242-16-9 |
|---|---|
Formule moléculaire |
C13H25BrMg |
Poids moléculaire |
285.55 g/mol |
Nom IUPAC |
magnesium;tridec-4-ene;bromide |
InChI |
InChI=1S/C13H25.BrH.Mg/c1-3-5-7-9-11-13-12-10-8-6-4-2;;/h7,9H,1,3-6,8,10-13H2,2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
KNDRELXRWOAAFH-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCC=CCC[CH2-].[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5R)-5-[(Benzylsulfanyl)methyl]-5-ethylimidazolidine-2,4-dione](/img/structure/B12521007.png)

![Benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]-](/img/structure/B12521026.png)
![1-Azabicyclo[2.2.2]octane-3-methanethiol](/img/structure/B12521035.png)


![1-[2-(Naphthalen-2-yl)ethenyl]azulene](/img/structure/B12521054.png)
![2-[(2E)-3-(4-Tert-butylphenyl)-2-methylprop-2-EN-1-ylidene]propanedinitrile](/img/structure/B12521059.png)
![2-[(2,4-Dimethoxyphenyl)(hydroxy)methyl]cyclopent-2-en-1-one](/img/structure/B12521063.png)
![1,7-Dioxa-6-silaspiro[5.5]undecane](/img/structure/B12521064.png)

![4-[4-(Methylsulfanyl)benzoyl]benzonitrile](/img/structure/B12521072.png)
![4H-Naphtho[2,3-b]pyran-4-one, 2-(3-pyridinyl)-](/img/structure/B12521073.png)

